molecular formula C8H10N2O B15354783 N-methylpyridine-2-carboxyamide

N-methylpyridine-2-carboxyamide

Cat. No.: B15354783
M. Wt: 150.18 g/mol
InChI Key: FRFUKWFWDBWOTG-UHFFFAOYSA-N
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Description

. It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the 2-position of the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: . The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

  • From Pyridine-2-carboxylic Acid: Another method involves the direct amidation of pyridine-2-carboxylic acid with methylamine in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) can also improve the yield and purity of the product.

Types of Reactions:

  • Oxidation: N-Methylpyridine-2-carboxyamide can undergo oxidation to form N-methylpyridine-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in N-methylpyridine-2-amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like nitric acid (HNO3) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: N-Methylpyridine-2-carboxylic acid

  • Reduction: N-Methylpyridine-2-amine

  • Substitution: Various substituted pyridines depending on the reagent used

Scientific Research Applications

N-Methylpyridine-2-carboxyamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methylpyridine-2-carboxyamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • N-Methylpyrrolidine-2-carboxamide

  • 4-Chloro-N-methylpyridine-2-carboxamide

  • N-Methyl-4-chloropyridine-2-carboxamide

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Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C8H10N2O/c1-9-8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,9,11)

InChI Key

FRFUKWFWDBWOTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=CC=N1

Origin of Product

United States

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